molecular formula C16H14ClN3OS B12903103 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 90299-90-4

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12903103
CAS No.: 90299-90-4
M. Wt: 331.8 g/mol
InChI Key: AIRXWOCBILUVDQ-UHFFFAOYSA-N
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Description

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a novel synthetic compound featuring the 1,3,4-thiadiazole pharmacophore, a heterocyclic scaffold of significant interest in medicinal chemistry and anticancer research . The 1,3,4-thiadiazole core is known for its mesoionic nature, which enhances membrane permeability and allows for effective interactions with biological targets . Furthermore, the incorporation of a 4-chlorophenoxy moiety and a phenylamine substituent is strategically designed to potentially modulate the compound's electronic properties, lipophilicity, and binding affinity, which are critical factors for biological activity . This compound is supplied for research purposes exclusively and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Primary Research Applications: Anticancer Agent Development: Structurally similar 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic activities against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . These compounds often induce apoptosis (programmed cell death) and cause cell cycle arrest, making them promising leads for oncology research . Antimicrobial Screening: The 1,3,4-thiadiazole scaffold is widely investigated for its broad-spectrum antimicrobial properties. Researchers utilize such compounds to develop new agents against resistant strains of bacteria and fungi . Biochemical Profiling: This compound serves as a key intermediate for further chemical modifications and structure-activity relationship (SAR) studies, helping researchers design more potent and selective bioactive molecules . Researchers are exploring this compound for its potential to modulate key enzymatic pathways and cellular processes. The specific mechanism of action for this derivative is a subject of ongoing investigation, but related compounds have been shown to inhibit cancer cell proliferation by increasing the Bax/Bcl-2 ratio and activating caspase enzymes, key markers of the apoptotic pathway .

Properties

CAS No.

90299-90-4

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H14ClN3OS/c1-11(21-14-9-7-12(17)8-10-14)15-19-20-16(22-15)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)

InChI Key

AIRXWOCBILUVDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Substituted Thiadiazole Core

A reliable approach involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative bearing the 1-(4-chlorophenoxy)ethyl moiety, followed by cyclization under dehydrating conditions.

  • Step 1: Preparation of 4-Chlorophenoxy-Substituted Carboxylic Acid or Ester
    The 4-chlorophenoxyethyl group is introduced by reacting 4-chlorophenol with an appropriate alkylating agent or by aromatic nucleophilic substitution on chlorinated benzoic acid derivatives to yield 4-chloro-2-phenoxybenzoic acid or related esters.

  • Step 2: Formation of Hydrazide Intermediate
    The ester is converted to the hydrazide by reaction with hydrazine hydrate, which is a key intermediate for thiadiazole ring formation.

  • Step 3: Cyclization to 1,3,4-Thiadiazole
    The hydrazide reacts with thiosemicarbazide or related sulfur-containing reagents in the presence of dehydrating agents such as phosphorus pentachloride (PCl5), polyphosphoric acid, or phosphorus oxychloride (POCl3) to form the thiadiazole ring.

  • Step 4: Introduction of the N-Phenyl Substituent
    The 2-amino group of the thiadiazole is acylated or alkylated with aniline or phenyl derivatives under mild conditions, often using Lewis acids like aluminum chloride (AlCl3) in dichloromethane to afford the N-phenyl substitution.

Solid-Phase Grinding Method for Thiadiazole Synthesis

A notable efficient method involves a solid-phase reaction where thiosemicarbazide, the substituted carboxylic acid, and phosphorus pentachloride are ground together at room temperature until the reaction completes. This method offers:

  • Mild reaction conditions
  • Short reaction times
  • High yields (above 91%)
  • Simple post-reaction workup involving alkaline treatment, filtration, drying, and recrystallization.

This method is particularly advantageous for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including derivatives like this compound.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Description Yield (%) Notes
1 2,4-Dichlorobenzoic acid + Phenol, 115-120 °C Aromatic nucleophilic substitution to form 4-chloro-2-phenoxybenzoic acid Acceptable yield (not specified) Key for introducing chlorophenoxy group
2 Esterification to ethyl 4-chloro-2-phenoxybenzoate Standard esterification Not specified Precursor for hydrazide formation
3 Hydrazine hydrate, reflux Conversion of ester to hydrazide Not specified Intermediate for thiadiazole ring formation
4 Reaction with ethylchloroglyoxylate, 0 °C to RT, 3 h Formation of hydrazinyl-oxoacetate intermediate 85% Purified by recrystallization
5 Cyclization with P2O5 in toluene Ring closure to 1,3,4-thiadiazole Not specified Critical step for thiadiazole formation
6 Reaction with aniline + AlCl3 in dichloromethane, RT, 3 h N-phenyl substitution at 2-amino position Not specified Final step to obtain target compound
Alternative (Solid-phase) Thiosemicarbazide + substituted carboxylic acid + PCl5, grinding at RT Direct cyclization >91% Efficient, mild, and high-yielding method

Research Findings and Comparative Analysis

  • The solid-phase grinding method using phosphorus pentachloride is superior in terms of simplicity, reaction time, and yield compared to traditional liquid-phase methods that require longer times and harsher conditions.

  • Use of Lewis acid catalysis (e.g., AlCl3) in the final amination step ensures selective N-phenyl substitution with good purity and yield.

  • The cyclization step is critical and can be optimized by choice of dehydrating agent; phosphorus pentachloride and polyphosphoric acid are commonly used, with phosphorus pentachloride offering lower toxicity and easier handling.

  • The synthetic route involving ethylchloroglyoxylate intermediates allows for controlled introduction of the 1-(4-chlorophenoxy)ethyl substituent, facilitating structural diversity and functionalization.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Aromatic nucleophilic substitution + esterification + hydrazide formation + cyclization + amination 2,4-Dichlorobenzoic acid, phenol, hydrazine hydrate, ethylchloroglyoxylate, P2O5, AlCl3 Multi-step synthesis High structural control, good yields Multi-step, requires careful purification
Solid-phase grinding with PCl5 Thiosemicarbazide, substituted carboxylic acid, PCl5 One-pot solid-phase cyclization Simple, mild, high yield (>91%), low toxicity Requires grinding equipment, scale-up considerations
Dehydration with polyphosphoric acid or methane sulphonic acid Thiosemicarbazide, carboxylic acid, dehydrating agents Cyclization via dehydration High yield, good purity Harsh reagents, longer reaction times

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various derivatives that can lead to novel materials with tailored properties.

Biology

In biological studies, this compound has been investigated for its antimicrobial and antifungal properties. It disrupts microbial cell membranes, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this thiadiazole compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Medicine

The anticancer potential of this compound has been explored extensively. Research indicates that it can inhibit the growth of certain cancer cell lines by interfering with DNA replication processes.

Case Study: Anticancer Activity
In vitro studies on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed that modifications to the compound's structure enhanced its cytotoxic effects, indicating a promising avenue for new cancer therapies.

Industry

This compound is also utilized in developing agrochemicals such as herbicides and fungicides. Its ability to interfere with plant growth processes makes it valuable in agricultural applications.

Table: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for heterocyclic compoundsFacilitates synthesis of novel materials
BiologyAntimicrobial and antifungal agentSignificant inhibition of bacterial strains
MedicineAnticancer agentInhibits growth in MCF-7 and HepG2 cell lines
IndustryAgrochemical developmentEffective as herbicides and fungicides

Mechanism of Action

The mechanism of action of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, the compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties .

Comparison with Similar Compounds

Key Trends

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., chloro, nitro) improve antimicrobial and anticonvulsant activities by enhancing electrophilicity .
    • Alkyl chains (e.g., hexyl, ethyl) increase lipophilicity, favoring blood-brain barrier penetration (anticonvulsants) but may reduce solubility .
    • Aromatic moieties (e.g., phenyl, pyridinyl) enable π-π stacking and hydrogen bonding, critical for enzyme inhibition .
  • Activity Profile :

    • Anticonvulsants : Optimal activity requires dual chloro-substitution (e.g., 4c in ).
    • Antimicrobials : Nitrofuryl and benzimidazole derivatives show superior activity due to redox-active groups .
    • Enzyme Inhibitors : Bulky substituents (e.g., pyrazoles in GSK613) improve selectivity for targets like InhA .

ADMET Considerations

  • Lipophilicity: The 4-chlorophenoxyethyl group (logP ~3.8) may confer moderate blood-brain barrier penetration but could increase hepatotoxicity risk .

Biological Activity

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesized derivatives, their biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves acylation reactions of thiosemicarbazides followed by cyclization processes to form the thiadiazole ring. Various methods have been reported for synthesizing thiadiazole derivatives, including microwave-assisted synthesis which improves yield and purity .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For example:

  • Cytotoxicity Testing : The compound showed notable cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for some derivatives were reported as low as 2.32 µg/mL, indicating strong potential for further development as anticancer agents .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways. Specifically, compounds induced cell cycle arrest at the S and G2/M phases in cancer cells .

Anticonvulsant Activity

The compound also exhibits anticonvulsant properties:

  • In Vivo Studies : Research has shown that certain thiadiazole derivatives significantly reduce seizure activity in animal models. For instance, a related compound demonstrated over 80% protection in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models at doses of 100 mg/kg .
  • Mechanisms : The anticonvulsant effects are believed to involve modulation of GABAergic pathways and voltage-gated ion channels .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by various substituents on the core structure:

Compound StructureActivity TypeIC50 Value
5-(4-Chlorophenyl)-1,3,4-thiadiazoleAnticancer2.32 µg/mL
5-(4-Methoxyphenyl)-1,3,4-thiadiazoleAnticonvulsant30 mg/kg MES
5-(4-Hydroxyphenyl)-1,3,4-thiadiazoleAnticonvulsant66 mg/kg PTZ

This table illustrates how modifications in substituents can lead to enhanced biological activities.

Case Studies

Several research articles provide insights into specific case studies involving this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines. The findings indicated that compounds with lipophilic groups exhibited higher cytotoxicity due to better membrane permeability .
  • Anticonvulsant Efficacy : In a comparative study using animal models, a derivative with a chloro substituent showed significantly improved anticonvulsant activity compared to its non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(1-(4-chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of thiosemicarbazide derivatives with appropriate electrophiles. For example, cyclization using POCl₃ under reflux (90°C, 3 hours) yields thiadiazole cores . Alternatively, iodine in KI with NaOH facilitates oxidative cyclization of hydrazides, as seen in analogous thiadiazole syntheses .
  • Key Variables : Reagent choice (e.g., POCl₃ vs. H₂SO₄) and solvent (DMF vs. ethanol) critically affect reaction efficiency. Yield optimization requires pH control during precipitation (e.g., ammonia adjustment to pH 8–9) .

Q. What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Analytical Workflow :

NMR : Confirm amine (-NH) and aromatic protons (e.g., 4-chlorophenoxy group) via ¹H/¹³C NMR .

X-ray Diffraction : Resolve intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and planar geometry (r.m.s. deviation <0.15 Å) .

FT-IR : Identify thiadiazole ring vibrations (~1,550 cm⁻¹) and N–H stretches (~3,300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this thiadiazole derivative?

  • Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Studies on similar compounds show strong correlation between computed vibrational spectra and experimental IR data .
  • Applications : Predict regioselectivity in electrophilic substitutions (e.g., at the thiadiazole N3 position) and hydrogen-bonding propensity .

Q. What experimental strategies are used to evaluate biological activities (e.g., antifungal, insecticidal) of this compound?

  • Assay Design :

In Vitro Antifungal Tests : Disk diffusion assays against Candida spp., with fluconazole as a positive control .

Insecticidal Activity : Contact toxicity assays on Tribolium castaneum, measuring LD₅₀ values .

  • Structure-Activity Insights : Substituents like the 4-chlorophenoxy group enhance lipophilicity, improving membrane penetration .

Q. How do crystal packing interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s stability and solubility?

  • Crystallography : Intermolecular N–H⋯N bonds form chains along the b-axis, while C–H⋯π interactions between aromatic rings stabilize layered packing .
  • Solubility Implications : Strong hydrogen-bond networks reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) for in vitro assays .

Q. What are the challenges in reconciling contradictory biological activity data across studies?

  • Case Analysis : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). For example, POCl₃-derived impurities in synthesis can suppress activity .
  • Mitigation : Standardize purity checks (HPLC ≥95%) and use negative controls (e.g., unsubstituted thiadiazoles) to isolate substituent effects .

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